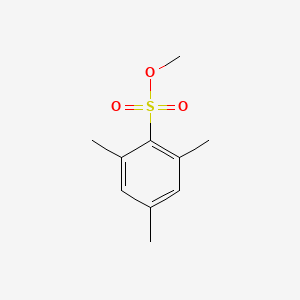

Methyl 2,4,6-trimethylbenzenesulfonate

Vue d'ensemble

Description

Methyl 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a sulfonate ester derived from 2,4,6-trimethylbenzenesulfonic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mécanisme D'action

Target of Action

Methyl 2,4,6-trimethylbenzenesulfonate, also known as DSTMS, is primarily used in the growth of organic nonlinear optical stilbazolium crystals . These crystals are highly efficient and are used in a variety of applications such as data storage, high-speed signal processing, optical communications, frequency conversion, parametric light generation, electro-optic light modulation, and THz generation and detection .

Mode of Action

The mode of action of DSTMS is primarily through its interaction with light. The vibration peaks at 1316 cm −1 and 1160 cm −1 are respectively due to the asymmetric and symmetric stretching of the sulfonate (SO 3) group, which play a significant role in polarizability changes . The weak peak at 1015 cm −1 is attributed to the ring C–H stretching vibration .

Biochemical Pathways

It is known that dstms plays a crucial role in the growth of organic nonlinear optical stilbazolium crystals .

Pharmacokinetics

It is known that dstms is a solid at room temperature .

Result of Action

The result of DSTMS’s action is the growth of highly efficient organic nonlinear optical stilbazolium crystals . These crystals have enhanced optical properties and are used in a variety of photonic applications .

Action Environment

The action of DSTMS is influenced by environmental factors such as temperature and frequency of the applied electric field. The dielectric constant and dielectric loss of DSTMS were found to be strongly dependent on these factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2,4,6-trimethylbenzenesulfonate can be synthesized through the esterification of 2,4,6-trimethylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reactants and stringent control of reaction conditions are crucial to obtaining a high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2,4,6-trimethylbenzenesulfonic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, the products can include various substituted benzenesulfonates.

Hydrolysis: The primary products are 2,4,6-trimethylbenzenesulfonic acid and methanol.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2,4,6-trimethylbenzenesulfonate is widely used as an intermediate in the synthesis of various chemicals:

- Pharmaceuticals : It acts as a precursor in synthesizing active pharmaceutical ingredients (APIs).

- Agrochemicals : Utilized in the production of crop protection agents.

- Dyes : Employed in the formulation of colorants for textiles and other materials.

Material Science

This compound plays a crucial role in developing advanced materials with specific optical and electronic properties:

- Nonlinear Optical Crystals : DSTMS is instrumental in growing organic nonlinear optical stilbazolium crystals. These crystals are essential for applications in photonics and telecommunications.

| Property | Value |

|---|---|

| Peak THz Field | ~177 kV/cm |

| Emission Spectrum | 0.5 to ~7 THz |

| Efficiency |

Biological Studies

This compound has been investigated for its biological activity:

- Antimicrobial Properties : Derivatives of this compound have shown significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL.

| Compound | MIC (µg/mL) |

|---|---|

| DSTMS Derivative A | 7.81 |

| DSTMS Derivative B | 15.62 |

- Anticancer Activity : Studies have indicated that DSTMS derivatives can induce apoptosis in cancer cell lines such as MCF-7, demonstrating potential therapeutic applications.

Industrial Applications

The sulfonate group in this compound makes it valuable in industrial processes:

- Surfactants and Detergents : Used in formulating cleaning agents due to its surface-active properties.

Case Study 1: Nonlinear Optical Applications

A study demonstrated that DSTMS could efficiently convert near-infrared (NIR) laser radiation into terahertz (THz) radiation. The efficiency was measured at approximately , making it suitable for applications requiring high-frequency electromagnetic waves.

Case Study 2: Antibacterial Activity

Research on the antibacterial properties of DSTMS derivatives showed promising results against various bacterial strains. The modifications to the sulfonate group enhanced the biological activity of these compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2,4,6-trimethylbenzenesulfonate

- Propyl 2,4,6-trimethylbenzenesulfonate

- Butyl 2,4,6-trimethylbenzenesulfonate

Uniqueness

Methyl 2,4,6-trimethylbenzenesulfonate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its ethyl, propyl, and butyl counterparts. The methyl ester is more volatile and has a lower boiling point, making it suitable for applications requiring rapid evaporation or low-temperature reactions.

Activité Biologique

Methyl 2,4,6-trimethylbenzenesulfonate (DSTMS) is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Overview of this compound

This compound is primarily utilized in the growth of organic nonlinear optical stilbazolium crystals. Its chemical structure allows it to participate in various chemical reactions, including nucleophilic substitution and hydrolysis, which are crucial for its applications in material science and organic synthesis.

Antimicrobial Properties

Recent studies have shown that derivatives of 2,4,6-trimethylbenzenesulfonyl compounds exhibit notable antimicrobial activity. For instance, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested for their antibacterial properties. The most active derivative demonstrated a minimal inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL against various Gram-positive bacteria . This suggests that modifications to the sulfonate group can enhance biological activity.

Anticancer Activity

Another area of research has focused on the anticancer potential of sulfonyl derivatives. For example, sulfonyl derivatives derived from naturally occurring compounds like rohitukine have shown significant anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7. The compounds K-6, K-8, and K-10 demonstrated dose-dependent effects on cell viability and mitochondrial membrane potential . This indicates that DSTMS and its derivatives may have therapeutic potential in cancer treatment.

Case Study: Antimycobacterial Activity

A study investigated the antimycobacterial activity of isoniazid-linked sulfonate esters. The results indicated that certain compounds exhibited MIC values comparable to established treatments for tuberculosis (TB), suggesting that modifications involving sulfonate groups can enhance drug efficacy against resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship

Research has also delved into the structure-reactivity relationships of benzenesulfonates. The presence of bulky methyl groups at the ortho position was found to influence the reactivity of sulfonyl chlorides in nucleophilic substitution reactions. This positive steric effect may be leveraged to design more effective antimicrobial agents .

Tables and Data Analysis

The following table summarizes key findings related to the biological activities of this compound derivatives:

| Compound | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| Hydrazone Derivative 24 | Antibacterial | 7.81 - 15.62 | Effective against Gram-positive bacteria |

| K-6 | Anticancer (MCF-7) | Not specified | Induces apoptosis |

| Isoniazid-linked Derivative | Antimycobacterial | 6.25 | Comparable to standard TB treatments |

Propriétés

IUPAC Name |

methyl 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-7-5-8(2)10(9(3)6-7)14(11,12)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXKHPUXNZJDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536277 | |

| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70920-59-1 | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70920-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.